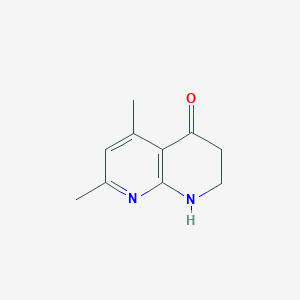

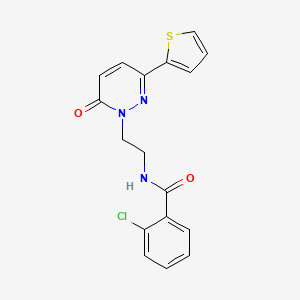

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one, also known as DMND, is a natural product of the naphthyridine family. DMND has been studied extensively for its potential medicinal applications due to its various properties. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. DMND has also been studied for its potential as a therapeutic agent for various diseases and conditions including cancer, diabetes, and Alzheimer’s disease.

Applications De Recherche Scientifique

Hydrogen Bonding in Crystal Structures

Research on 5,7-dimethyl-1,8-naphthyridine-2-amine, closely related to 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, has revealed its significant role in binding with acidic compounds through hydrogen bonding. This understanding comes from studying its interactions with various acids, leading to the formation of anhydrous and hydrated multicomponent crystals. These interactions have been crucial in exploring the role of weak and strong hydrogen bonding in crystal packing, aiding in the advancement of supramolecular chemistry (Jin et al., 2010), (Jin et al., 2011).

Supramolecular Assemblies

A series of studies have demonstrated the formation of organic salts and supramolecular assemblies from 5,7-dimethyl-1,8-naphthyridine-2-amine with carboxylic acids. These structures, characterized by extensive hydrogen bonding and non-covalent interactions, showcase the molecule's ability to form diverse 1D-3D structures. This research is instrumental in the field of crystal engineering and molecular self-assembly (Ding et al., 2017), (Dong et al., 2017).

Fluorescence and Photoluminescence

Complexation studies involving 5,7-dimethyl-1,8-naphthyridine derivatives have been explored for their potential in fluorescence and photoluminescence applications. These studies provide insights into the synthesis and conformational behaviors of various compounds, highlighting their potential use in materials science and sensor technologies (Zuo et al., 2003), (Chen et al., 2008).

Catalysis and Chemical Interactions

5,7-Dimethyl-1,8-naphthyridine derivatives have been studied for their role in catalytic processes, including hydration reactions and organometallic chemistry. These studies contribute to the development of new catalytic systems, enhancing our understanding of reaction mechanisms and potential industrial applications (Daw et al., 2012).

Propriétés

IUPAC Name |

5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-5-7(2)12-10-9(6)8(13)3-4-11-10/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVNXTBHSVOLAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)

![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2663793.png)